Product packaging for Aspartyl-seryl-aspartyl-glycyl-lysine(Cat. No.:CAS No. 125464-46-2)

Aspartyl-seryl-aspartyl-glycyl-lysine

Cat. No.: B144685
CAS No.: 125464-46-2
M. Wt: 520.5 g/mol
InChI Key: YTXBJGMYOPYBAT-BJDJZHNGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Aspartyl-seryl-aspartyl-glycyl-lysine is a synthetic peptide with the molecular formula C₁₉H₃₂N₆O₁₁ and a molecular weight of 520.50 g/mol . It is supplied for research and development purposes. While specific biological data for this linear peptide is limited, its sequence includes aspartic acid and serine, both of which are amino acids with significant biological roles. Aspartic acid is known to be involved in key metabolic pathways, including the synthesis of other amino acids and the urea cycle for ammonia detoxification . Serine is a critical component for the production of the body's proteins, enzymes, and muscle tissue, and it is involved in the biosynthesis of purines and pyrimidines . Researchers may find value in investigating this compound's potential interactions or properties based on its constituent amino acids. This product is intended for research use in a laboratory setting only. It is not intended for diagnostic, therapeutic, or personal use. Please handle with appropriate care and adhere to all safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H32N6O11 B144685 Aspartyl-seryl-aspartyl-glycyl-lysine CAS No. 125464-46-2

Properties

CAS No.

125464-46-2

Molecular Formula

C19H32N6O11

Molecular Weight

520.5 g/mol

IUPAC Name

(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]hexanoic acid

InChI

InChI=1S/C19H32N6O11/c20-4-2-1-3-10(19(35)36)23-13(27)7-22-17(33)11(6-15(30)31)24-18(34)12(8-26)25-16(32)9(21)5-14(28)29/h9-12,26H,1-8,20-21H2,(H,22,33)(H,23,27)(H,24,34)(H,25,32)(H,28,29)(H,30,31)(H,35,36)/t9-,10-,11-,12-/m0/s1

InChI Key

YTXBJGMYOPYBAT-BJDJZHNGSA-N

SMILES

C(CCN)CC(C(=O)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)N

Isomeric SMILES

C(CCN)C[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)N

Canonical SMILES

C(CCN)CC(C(=O)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)N

Other CAS No.

125464-46-2

sequence

DSDGK

Synonyms

Asp-Ser-Asp-Gly-Lys
aspartyl-seryl-aspartyl-glycyl-lysine
DSDGK

Origin of Product

United States

Scientific Research Applications

Biochemistry

ASAGK serves as a model peptide for studying peptide synthesis and modification techniques. Its structure allows researchers to explore:

  • Peptide Synthesis: ASAGK can be synthesized using solid-phase peptide synthesis (SPPS), which facilitates the addition of protected amino acids in a controlled manner.
  • Modification Techniques: The peptide can be modified to enhance its stability or biological activity, making it a valuable tool for biochemical studies.

Pharmacology

ASAGK has shown promise in various therapeutic applications:

  • Drug Delivery Systems: Its ability to interact with cell membranes makes it a candidate for drug delivery vehicles, enhancing the bioavailability of therapeutic agents.
  • Peptide-Based Vaccines: ASAGK can be utilized in the development of vaccines, where it may serve as an immunogenic component to elicit an immune response.

Case Study:
In a study investigating the effects of ASAGK on cellular responses, researchers found that it enhanced cell adhesion and proliferation in vitro. This suggests potential applications in regenerative medicine and tissue engineering.

Materials Science

ASAGK can be incorporated into biomaterials, contributing to:

  • Tissue Engineering: Its biocompatibility allows for the development of scaffolds that promote cell growth and tissue regeneration.
  • Biosensors: ASAGK can be used in the design of biosensors for detecting specific biomolecules, leveraging its binding properties.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

RGD-Containing Peptides

Example : Arginyl-glycyl-aspartyl (RGD) motifs, as in echistatin () and arginyl-glycyl-aspartyl-phenylalanine (RGDF; ).

  • Structure : RGD peptides feature a core tripeptide sequence critical for integrin binding.
  • Function : Echistatin inhibits osteoclast-mediated bone resorption by blocking integrin αvβ3 binding to bone matrix proteins . RGDF enhances specificity for integrin receptors due to the phenylalanine extension .
  • Comparison :
    • Asp-Ser-Asp-Gly-Lys lacks the RGD motif but shares aspartyl-rich sequences, which may facilitate interactions with calcium ions or cationic domains in proteins.
    • Lysine in Asp-Ser-Asp-Gly-Lys could mimic arginine’s role in RGD peptides, though its longer aliphatic side chain may alter binding specificity.
Table 1: Key Properties of Asp-Ser-Asp-Gly-Lys and Analogues
Property Asp-Ser-Asp-Gly-Lys (Estimated) Echistatin (RGD Motif) RGDF (C21H31N7O7)
Molecular Weight ~432 g/mol* ~6,000 g/mol 493.51 g/mol
LogP (Hydrophobicity) ~-8.6† Not reported Not reported
Polar Surface Area (PSA) ~388 Ų‡ Not reported 414 Ų
Biological Role Potential metal ion binding Osteoclast inhibition Integrin binding

*Calculated from amino acid residues; †Inferred from similar aspartyl-rich peptides (); ‡Based on related peptides ().

Aspartyl-Rich Peptides

Example : L-Lysine-containing peptides with multiple aspartyl residues ().

  • Structure : Longer sequences like L-α-aspartyl-L-alanyl-L-α-glutamyl... () include aspartyl clusters.
  • Function : Such peptides are often involved in enzymatic active sites or protein-protein interactions.
  • Comparison :
    • Asp-Ser-Asp-Gly-Lys’s shorter sequence may limit its stability compared to larger aspartyl-rich peptides but could enhance membrane permeability .
    • The glycine residue in position 4 may confer conformational flexibility, akin to glycine’s role in collagen triple helices .

Lysine-Containing Peptides

Example : L-Lysine, L-methionyl-L-serylglycylglycyl... ().

  • Structure : Lysine-terminal peptides often participate in cationic antimicrobial or cell-penetrating motifs.
  • Function : Lysine’s charge enables interactions with nucleic acids or anionic membranes.
  • Comparison: Asp-Ser-Asp-Gly-Lys’s alternating charges may balance cationic and anionic interactions, reducing non-specific binding compared to purely cationic peptides .

Preparation Methods

Resin Selection and Functionalization

The choice of resin critically influences synthesis efficiency. Polyethylene glycol diacrylate (PEG-DA) hydrogels are widely used due to their compatibility with Fmoc (fluorenylmethyloxycarbonyl) chemistry and high loading capacity (0.32 mmol/g). Table 1 summarizes resin properties:

Table 1: Resin Systems for DSDGK Synthesis

Resin TypeLoading Capacity (mmol/g)CompatibilityReference
PEG-DA Hydrogel0.32Fmoc SPPS
Wang Resin0.6–1.2Boc SPPS

Fmoc-Based Deprotection and Coupling

Fmoc chemistry is preferred for DSDGK synthesis to avoid harsh acid treatments required in Boc (tert-butyloxycarbonyl) methods. Each cycle entails:

  • Deprotection : 20% piperidine in dimethylformamide (DMF) removes the Fmoc group.

  • Coupling : Activation of the incoming amino acid using hexafluorophosphate (HBTU) or oxyma pure, with diisopropylethylamine (DIPEA) as a base.

Coupling efficiency is monitored via Kaiser tests to detect free amines, ensuring >99% completion per cycle.

Stepwise Synthesis Protocol

Resin Functionalization

PEG-DA beads are pre-treated with 0.5 M NaOH to hydrolyze ester groups, followed by immersion in a solution of Fmoc-Lys(Boc)-OH (5 eq), HBTU (4.8 eq), and DIPEA (10 eq) in DMF for 2 hours. This anchors lysine as the C-terminal residue.

Sequential Amino Acid Addition

The peptide chain is elongated from C- to N-terminus (Asp → Ser → Asp → Gly → Lys). Key parameters include:

  • Coupling Time : 1–2 hours per residue.

  • Side-Chain Protection :

    • Aspartic acid: tert-butyl ester (OtBu).

    • Serine: tert-butyl ether (tBu).

    • Lysine: Boc group.

Table 2: Coupling Reagents for DSDGK Synthesis

ReagentRoleConcentrationReference
HBTUActivator4.8 eq
Oxyma PureCoupling additive5 eq
DIPEABase10 eq

Cleavage and Global Deprotection

After chain assembly, the peptide is cleaved from the resin using a trifluoroacetic acid (TFA)-based cocktail. A typical mixture includes:

  • TFA (94%)

  • Water (2.5%)

  • Triisopropylsilane (2.5%)

  • Ethanedithiol (1%).

The reaction proceeds for 3 hours at 25°C, yielding crude DSDGK with a molecular weight of 520.5 g/mol.

Purification and Analytical Validation

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column resolves crude mixtures using a gradient of 0.1% TFA in water/acetonitrile. Pure DSDGK elutes at ~12–14 minutes.

Mass Spectrometry (MS)

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS confirms the molecular ion ([M+H]⁺) at m/z 521.2, consistent with the theoretical mass.

Table 3: Analytical Characterization Data

MethodParameterResultReference
HPLCRetention Time12.4 min
MALDI-TOF MSObserved [M+H]⁺521.2
Amino Acid AnalysisCompositionAsp(2), Ser, Gly, Lys

Challenges and Optimization Strategies

Aspartic Acid Side Reactions

Aspartic acid residues are prone to β-sheet formation and aspartimide formation under acidic conditions. Mitigation strategies include:

  • Using HOBt (hydroxybenzotriazole) as an additive during coupling.

  • Limating deprotection times to <15 minutes.

Incomplete Coupling

Low coupling efficiency (<95%) necessitates double coupling with fresh reagents or microwave-assisted synthesis at 50°C .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.